molecular formula C23H17Br2N2NaO5S B13772158 2-Anthracenesulfonic acid, 1-amino-4-((3,5-dibromo-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 72152-61-5

2-Anthracenesulfonic acid, 1-amino-4-((3,5-dibromo-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt

Cat. No.: B13772158
CAS No.: 72152-61-5
M. Wt: 616.3 g/mol
InChI Key: YZYZEUCCLAQXOB-UHFFFAOYSA-M
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Description

The compound 2-Anthracenesulfonic acid, 1-amino-4-((3,5-dibromo-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt (CAS No. 72152-61-5) is a structurally complex anthraquinone derivative characterized by a sulfonated anthracene core with amino and substituted phenylamino groups. Its molecular formula includes bromine and methyl substituents on the phenyl ring, enhancing its steric and electronic properties . The monosodium salt form improves solubility in aqueous environments, a critical feature for applications in dyes, pharmaceuticals, or biochemical assays .

The 3,5-dibromo-2,4,6-trimethylphenyl group introduces significant hydrophobicity and steric bulk, which may influence binding interactions in biological systems, such as inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) .

Properties

CAS No.

72152-61-5

Molecular Formula

C23H17Br2N2NaO5S

Molecular Weight

616.3 g/mol

IUPAC Name

sodium;1-amino-4-(3,5-dibromo-2,4,6-trimethylanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C23H18Br2N2O5S.Na/c1-9-18(24)10(2)21(11(3)19(9)25)27-14-8-15(33(30,31)32)20(26)17-16(14)22(28)12-6-4-5-7-13(12)23(17)29;/h4-8,27H,26H2,1-3H3,(H,30,31,32);/q;+1/p-1

InChI Key

YZYZEUCCLAQXOB-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C(=C1Br)C)Br)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

The methoxy group in 63589-10-6 reduces steric hindrance but increases polarity, correlating with higher irritancy prediction accuracy .

Biological Activity: The target compound and its non-brominated analogue (1833-57-4) show discrepancies between actual (irritant) and predicted (non-irritant) endpoints, suggesting limitations in computational models for halogenated aromatics . Simplified derivatives like Sodium 2-anthraquinonesulfonate lack bioactivity but serve as industrial dyes due to stable chromophores .

Pharmaceutical Potential: Brominated anthraquinones (e.g., 1-Amino-2-bromo-4-hydroxyanthraquinone) exhibit anticancer properties via VEGFR-2 inhibition, highlighting the therapeutic relevance of halogenation .

Physicochemical Properties

Property Target Compound Non-Brominated Analogue (1833-57-4) Methoxy Derivative (63589-10-6)
Molecular Weight ~650 g/mol (estimated) ~550 g/mol ~580 g/mol
Solubility Moderate (monosodium salt) High (monosodium salt) High (monosodium salt)
LogP (Predicted) 3.8 ± 0.5 2.1 ± 0.3 1.9 ± 0.4
UV-Vis λmax ~480 nm (anthraquinone core) ~470 nm ~465 nm

Notes:

  • Spectral shifts in UV-Vis profiles correlate with electron-withdrawing substituents (bromine) stabilizing excited states .

Toxicological and Regulatory Profiles

  • Target Compound : Classified as an irritant in experimental models, though predictive algorithms underestimate its hazard profile . Listed in the Canada Gazette under environmental monitoring programs due to brominated aromatic content .
  • Methoxy Derivative (63589-10-6) : Consistent irritancy in both experimental and computational assessments; regulated under the U.S. EPA Endocrine Disruptor Screening Program .

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